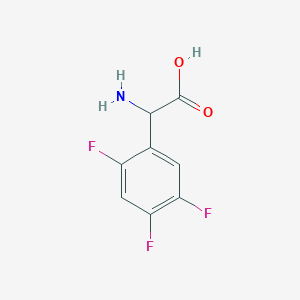

2-amino-2-(2,4,5-trifluorophenyl)acetic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-amino-2-(2,4,5-trifluorophenyl)acetic acid is a fluorinated amino acid derivative. This compound is characterized by the presence of three fluorine atoms on the benzene ring, which significantly influences its chemical properties and reactivity. It is used in various scientific research fields due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(2,4,5-trifluorophenyl)acetic acid typically involves the following steps:

Starting Material: The synthesis begins with 2,4,5-trifluorobenzene.

Bromination: The benzene ring is brominated to form 2,4,5-tribromobenzene.

Amination: The brominated compound undergoes amination to introduce the amino group.

Carboxylation: Finally, the carboxyl group is introduced to form the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions to maximize yield and purity. Catalysts and specific reaction conditions are employed to ensure efficient production.

Análisis De Reacciones Químicas

Types of Reactions

2-amino-2-(2,4,5-trifluorophenyl)acetic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide and various halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Synthesis:

2-amino-2-(2,4,5-trifluorophenyl)acetic acid serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it is integral in the production of sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. The synthesis pathway for sitagliptin involves multiple steps where this compound acts as a key building block .

Enzyme Inhibition Studies:

Research has indicated that compounds similar to this compound are effective in inhibiting enzymes involved in metabolic pathways. For instance, its derivatives have been studied for their potential to inhibit DPP-4, which plays a significant role in glucose metabolism . This inhibition is critical for developing therapies aimed at controlling blood sugar levels in diabetic patients.

Agricultural Applications

Agrochemical Development:

The compound is also utilized in the synthesis of agrochemicals. Its fluorinated structure enhances the bioactivity and stability of herbicides and pesticides. Research indicates that fluorinated compounds often exhibit improved efficacy against pests and diseases compared to their non-fluorinated counterparts .

Materials Science

Additives for Solar Cells:

Recent studies have highlighted the application of this compound as an additive in perovskite solar cells. The compound's carboxylic acid group enhances the interaction with lead clusters within the solar cell matrix, improving power conversion efficiency (PCE). For example, its use has led to an increase in PCE from 22.95% to 24.56%, showcasing its potential in renewable energy technologies .

Stability Improvement:

The hydrophobic nature of the trifluorobenzene moiety contributes to the stability of perovskite solar cells by passivating defects and reducing moisture sensitivity. This characteristic is particularly beneficial for maintaining long-term efficiency under operational conditions .

Summary Table of Applications

| Application Area | Specific Use | Impact/Benefit |

|---|---|---|

| Medicinal Chemistry | Intermediate for sitagliptin | Effective treatment for type 2 diabetes |

| Agricultural Science | Synthesis of agrochemicals | Enhanced efficacy against pests |

| Materials Science | Additive in perovskite solar cells | Improved power conversion efficiency |

| Chemical Synthesis | Building block for various fluorinated compounds | Versatile applications across industries |

Mecanismo De Acción

The mechanism of action of 2-amino-2-(2,4,5-trifluorophenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, leading to more effective interactions with biological targets. This can result in various biological effects, depending on the specific application .

Comparación Con Compuestos Similares

Similar Compounds

- 2,4,5-Trifluorophenylacetic acid

- 2,3,6-Trifluorophenylacetic acid

- 2,3,4-Trifluorophenylacetic acid

Uniqueness

2-amino-2-(2,4,5-trifluorophenyl)acetic acid is unique due to the presence of both an amino group and three fluorine atoms on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Actividad Biológica

2-Amino-2-(2,4,5-trifluorophenyl)acetic acid (often referred to as trifluorophenylalanine) is a fluorinated amino acid derivative that has garnered attention for its potential biological activities. This compound is not only significant in medicinal chemistry but also plays a role in various biochemical pathways. The following sections detail its mechanisms of action, biochemical properties, and applications in research and medicine.

The biological activity of this compound is primarily attributed to its structural components:

- Carboxylic Acid Group : This group is crucial for interacting with enzymes and proteins, allowing the compound to act as either a substrate or an inhibitor in enzymatic reactions.

- Trifluorophenyl Moiety : The presence of trifluoromethyl groups enhances the compound's binding affinity to specific targets, influencing its efficacy in biochemical interactions.

Interaction with Enzymes

Research indicates that this compound can modulate various enzymatic activities:

- It has been shown to interact with amino acid oxidases , which are responsible for the oxidative deamination of amino acids. This interaction can lead to alterations in metabolic pathways and energy production within cells.

- The compound may also inhibit certain proteases by forming stable complexes with their active sites, thus affecting protein degradation processes.

This compound exhibits several notable biochemical properties:

- Substrate and Inhibitor Roles : Depending on the enzyme involved, it can function as a substrate or an inhibitor. This dual functionality is critical for its application in drug development.

- Cellular Effects : The compound influences cell signaling pathways and gene expression. It has been observed to modulate key signaling molecules such as kinases and phosphatases, which are vital for cell growth and differentiation.

Metabolic Pathways

This compound participates in several metabolic pathways:

- It can be metabolized by amino acid oxidases, leading to the formation of keto acids and ammonia. This metabolic activity highlights its role in nitrogen metabolism and energy balance within cells.

- The compound may also affect glycolysis and the citric acid cycle by altering the activity of key enzymes involved in these pathways.

Research Applications

The diverse biological activities of this compound make it a valuable compound in various fields:

Medicinal Chemistry

- Drug Development : It serves as a precursor in the synthesis of pharmaceuticals like sitagliptin, an anti-diabetic medication that inhibits dipeptidyl peptidase-4 (DPP-4), thus enhancing insulin secretion .

Scientific Research

- Biochemical Studies : Its ability to interact with enzymes makes it useful for studying enzyme kinetics and inhibition mechanisms. Researchers utilize this compound to explore structure-activity relationships (SAR) in drug design .

Case Studies

Several studies have illustrated the biological activity of this compound:

-

Inhibition Studies : A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on AChE (acetylcholinesterase) and BChE (butyrylcholinesterase), which are critical targets for treating neurodegenerative diseases such as Alzheimer's .

Compound IC50 (µM) Selectivity Index Compound A 36.05 2.26 Compound B 22.23 1.68 - Metabolic Impact : Another investigation revealed that this amino acid derivative could significantly alter metabolic flux in cellular models by modulating enzyme activity involved in glycolysis and oxidative phosphorylation.

Propiedades

IUPAC Name |

2-amino-2-(2,4,5-trifluorophenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-4-2-6(11)5(10)1-3(4)7(12)8(13)14/h1-2,7H,12H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJTOUVYPNIXPGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)C(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.